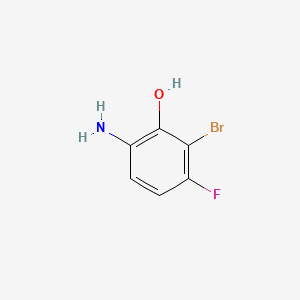

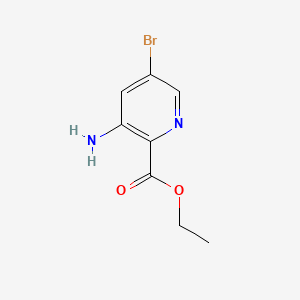

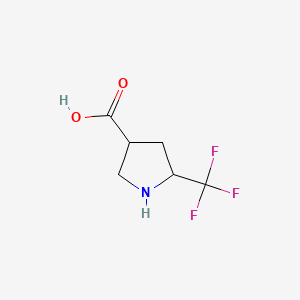

![molecular formula C6H9NO2 B597332 2-Oxa-6-azaspiro[3.4]octan-7-one CAS No. 1207174-87-5](/img/structure/B597332.png)

2-Oxa-6-azaspiro[3.4]octan-7-one

Overview

Description

“2-Oxa-6-azaspiro[3.4]octan-7-one” is a chemical compound . It is a white to yellow solid .

Synthesis Analysis

The synthesis of “this compound” involves several approaches . One of the approaches involves annulation of the cyclopentane ring and the remaining two approaches involve annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . For example, one of the synthesis routes involves the use of methyl trifluoromethanesulfonate .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 127.14 .Scientific Research Applications

Synthesis and Drug Discovery Modules

The compound 2-Oxa-6-azaspiro[3.4]octan-7-one has been explored for its potential in constructing multifunctional modules for drug discovery. Researchers have synthesized novel classes of thia/oxa-azaspiro[3.4]octanes, including this compound, designed to serve as versatile, multifunctional, and structurally diverse modules in drug discovery endeavors. These spirocycles have been targeted due to their novel structural properties, with enantioselective approaches also being reported (Li, Rogers-Evans, & Carreira, 2013).

Spirocyclic Chemistry and Cycloaddition Reactions

In the realm of spirocyclic chemistry, this compound derivatives have been obtained through stereospecific [3+2] 1,3-cycloaddition of 3-methylenelactams with nitrones. This process highlights the compound's utility in forming structurally complex and biologically relevant molecules. The cycloaddition reactions lead to diverse structural motifs with potential pharmacological applications, showcasing the versatility of this compound in synthetic organic chemistry (Chiaroni et al., 2000).

Core Structure in Bioactive Compounds

The structural motif of this compound is found in the cores of natural or synthetic products that exhibit significant biological activities. These spiroaminals represent important targets for chemical synthesis due to their potential applications in medicinal chemistry and the novelty of their skeletons. The synthesis strategies for these compounds are diverse, reflecting the wide interest in their structural framework for developing new therapeutics (Sinibaldi & Canet, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to act as potent sigma-1 receptor antagonists .

Mode of Action

The exact mode of action of 2-Oxa-6-azaspiro[3If it acts similarly to related compounds, it may bind to the sigma-1 receptor, leading to a variety of downstream effects .

Result of Action

If it acts as a sigma-1 receptor antagonist like related compounds, it could potentially modulate a variety of cellular processes .

Properties

IUPAC Name |

2-oxa-7-azaspiro[3.4]octan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-1-6(2-7-5)3-9-4-6/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEBLSZYSCOXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC12COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703908 | |

| Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207174-87-5 | |

| Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207174-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxa-6-azaspiro[3.4]octan-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

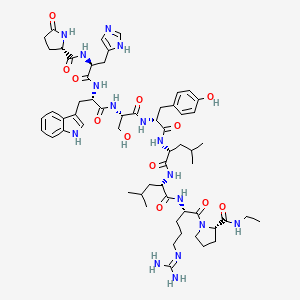

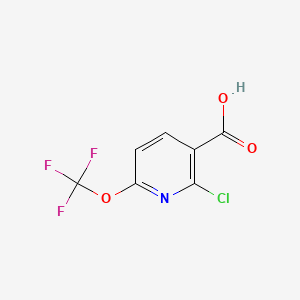

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)

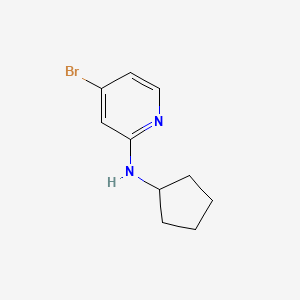

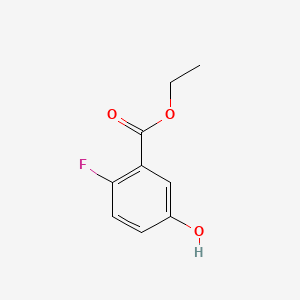

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

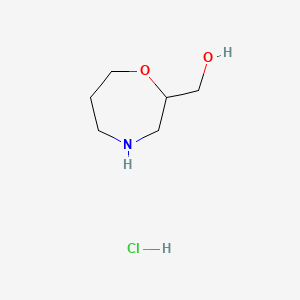

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)